molecular formula C22H25F2N3O2S B1675346 鲁贝鲁唑 CAS No. 144665-07-6

鲁贝鲁唑

货号 B1675346
CAS 编号: 144665-07-6
分子量: 433.5 g/mol
InChI 键: OZFSWVOEXHGDES-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lubeluzole is a neuroprotective anti-ischemic drug . It acts as an indirect NMDA antagonist, inhibiting the release of glutamate, nitric oxide synthesis, and blocking calcium and sodium gated ion channels . It has neuroprotective effects particularly in hypoxic conditions and was developed for the treatment of stroke . It has also been tested for its ability to act as both antibiotic chemosensitizing and antipropulsive agent for the treatment of infectious diarrhea .


Molecular Structure Analysis

Lubeluzole is a benzothiazole derivative . It contains a benzothiazole moiety [N-methyl-1,3-benzothiazole-2-amine (R-like)] related to riluzole and a phenoxy-propranol-amine moiety [(RS)-1-(3,4-difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol (A-core)] .


Physical And Chemical Properties Analysis

Lubeluzole has a molecular formula of C22H25F2N3O2S . Its average mass is 433.515 Da and its monoisotopic mass is 433.163544 Da .

科学研究应用

  1. 缺血性卒中的神经保护作用鲁贝鲁唑已被研究其在缺血性卒中的神经保护活性。临床试验表明,如果在卒中发作后数小时内给药,它可能会改善临床结果。与安慰剂相比,鲁贝鲁唑对死亡率的影响不显着,但导致神经功能恢复、功能状态和整体残疾改善 (Grotta,1997)。在一项多国随机对照试验中报告了类似的发现 (Diener,1998)

  2. 对神经系统疾病中牛磺酸积累的影响鲁贝鲁唑已被证明可以降低纹状体中高钾诱导的牛磺酸积累,这可能对肝性脑病等疾病有益。这表明鲁贝鲁唑可能有效改善各种病理条件下的离子或渗透应激 (Zielińska 等人,2001)

  3. 保护特性 (Ryck,1997)
  1. 创伤性脑损伤中疗效不佳对大鼠创伤性脑损伤后鲁贝鲁唑影响的研究表明,它没有减少脑挫伤体积、半球肿胀或含水量,突出了其在这种情况下无效 (Kroppenstedt 等人,1999)

  2. 在体外模型中的神经保护作用鲁贝鲁唑在体外模型中表现出神经保护作用,例如减少暴露于谷氨酸的混合海马培养物中的神经元细胞死亡。这表明在涉及谷氨酸诱导的神经毒性的情况下有潜在的应用 (Culmsee 等人,1998)

  3. 抑制缺血中细胞外谷氨酸积累鲁贝鲁唑抑制短暂性全球脑缺血发作期间的细胞外谷氨酸积累,这在神经元损伤中起关键作用。这种作用使鲁贝鲁唑成为缺血事件前神经保护的潜在药物 (Koinig 等人,2001)

  4. 一氧化氮合酶通路调节鲁贝鲁唑调节一氧化氮合酶通路,这有助于其对谷氨酸毒性的长期神经保护特性。这一发现表明可能在降低一氧化氮合酶的表达或辅因子水平方面发挥作用 (Lesage 等人,1996)

  5. 心脏动作电位调节在兔子的浦肯野纤维研究中,发现鲁贝鲁唑可以延长动作电位持续时间,这可能与其神经保护特性有关,尽管它也引发了对心脏安全性的担忧 (Grand 等人,2000)

安全和危害

Lubeluzole has been associated with the acquired long QT syndrome and ventricular arrhythmias . It has been tested in the treatment of acute stroke, but it was not associated with a significant safety problem .

未来方向

Lubeluzole has been tested for its ability to act as both antibiotic chemosensitizing and antipropulsive agent for the treatment of infectious diarrhea . It showed synergistic effects when used in combination with minocycline against four common Gram-positive and Gram-negative bacteria . In ex vivo experiments on sections of gut smooth muscles, lubeluzole reduced the intestinal contractility in a dose-dependent manner . These results identify lubeluzole as a possible starting compound for the development of a novel class of antibacterial adjuvants endowed with spasmolytic activity .

属性

IUPAC Name

(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2S/c1-26(22-25-20-4-2-3-5-21(20)30-22)15-8-10-27(11-9-15)13-16(28)14-29-17-6-7-18(23)19(24)12-17/h2-7,12,15-16,28H,8-11,13-14H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSWVOEXHGDES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162779
Record name Lubeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lubeluzole

CAS RN

144665-07-6
Record name Lubeluzole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144665-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubeluzole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144665076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lubeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144665-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUBELUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SIB71583
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lubeluzole
Reactant of Route 2
Reactant of Route 2
Lubeluzole
Reactant of Route 3
Reactant of Route 3
Lubeluzole
Reactant of Route 4
Reactant of Route 4
Lubeluzole
Reactant of Route 5
Lubeluzole
Reactant of Route 6
Lubeluzole

Citations

For This Compound
1,550
Citations
C Gandolfo, PAG Sandercock, M Conti… - Cochrane Database …, 1996 - cochranelibrary.com
… and safety of lubeluzole given in the acute phase of acute ischaemic stroke. … of lubeluzole, an inhibitor of excitatory amino acids. The review of trials did not find any benefit of lubeluzole …
Number of citations: 91 www.cochranelibrary.com
HC Diener, M Cortens, G Ford, J Grotta, W Hacke… - Stroke, 2000 - Am Heart Assoc
… efficacy of lubeluzole in the treatment of acute stroke. On the other hand, lubeluzole treatment … Lubeluzole is a benzothiazole derivative that has been shown experimentally to preserve …
Number of citations: 165 www.ahajournals.org
J Grotta - Stroke, 1997 - Am Heart Assoc
… increasing lubeluzole concentrations, evident with intravenous infusion at doses of 20 to 25 mg of lubeluzole, 8 in this phase-II study QT c interval changes were similar in the lubeluzole …
Number of citations: 210 www.ahajournals.org
HC Diener, W Hacke, M Hennerici, J Radberg… - Stroke, 1996 - Am Heart Assoc
… Background and Purpose We aimed to assess the safety and efficacy of lubeluzole in … , 66 lubeluzole 7.5 mg over 1 hour followed by 10 mg/d for 5 days, and 66 lubeluzole 15 mg over 1 …
Number of citations: 196 www.ahajournals.org
HC Diener - Cerebrovascular Diseases, 1998 - karger.com
… Background and Purpose: Lubeluzole is a benzothiazole … the safety and efficacy of lubeluzole in patients with an acute … with placebo (n= 360) or lubeluzole 7.5 mg over 1 h followed by …
Number of citations: 143 karger.com
K Maiese, M TenBroeke, I Kue - Journal of neurochemistry, 1997 - Wiley Online Library
… The protection observed with lubeluzole was stereospecific but was … /lubeluzole (750 nM) survival at 6 h = 56 ±3%, p < 0.001]. We conclude that the neuroprotective ability of lubeluzole …
Number of citations: 84 onlinelibrary.wiley.com
C Culmsee, V Junker, P Wolz, I Semkova… - European journal of …, 1998 - Elsevier
… Here we report about the effects of lubeluzole … of lubeluzole in focal cerebral ischemia models in mice and rats. In hippocampal cultures exposed to 500 nM glutamate for 1 h, lubeluzole (…
Number of citations: 44 www.sciencedirect.com
DKA Scheller, M De Ryck, J Kolb, S Szathmary… - European journal of …, 1997 - Elsevier
… Since lubeluzole has previously been shown to … present in vivo stereospecific effect of lubeluzole may be related to modulation … taurine response suggests that lubeluzole also may have …
Number of citations: 35 www.sciencedirect.com
W Hacke, KR Lees, T Timmerhuis, J Haan… - Cerebrovascular …, 1998 - karger.com
… of lubeluzole 5 mg (loading dose 3.75 mg over 1 h), lubeluzole 10 mg (… Compared with placebo, neither dosage of lubeluzole had any … Lubeluzole did not increase the frequency of ECG …
Number of citations: 15 karger.com
J Grotta - Cerebrovascular diseases, 2001 - karger.com
… lubeluzole with rt-PA. Method: Patients who qualified for and received rt-PA within 3 h of symptom onset were randomly allocated 1: 1 to lubeluzole (… 3 trial of lubeluzole versus placebo …
Number of citations: 75 karger.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。